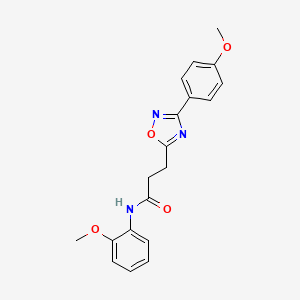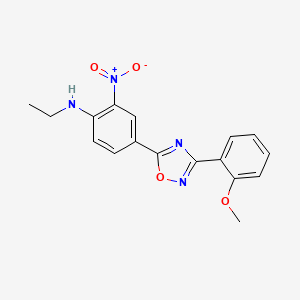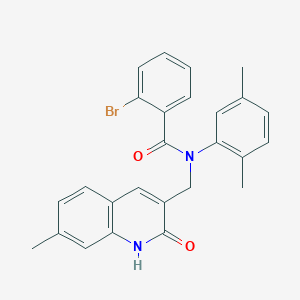
N-(2-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MOPEP and is primarily used for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of MOPEP involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation. MOPEP inhibits the activation of NF-κB by preventing the degradation of IκBα, which is an inhibitor of NF-κB. This results in the suppression of pro-inflammatory cytokine production and subsequent reduction in inflammation.
Biochemical and Physiological Effects:
MOPEP has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been reported to possess anti-tumor properties by inducing apoptosis in cancer cells. MOPEP has been shown to be well-tolerated and safe in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
MOPEP is a relatively new compound, and its potential therapeutic applications are still being explored. One advantage of MOPEP is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation. However, the limitations of MOPEP include its low solubility in water and its moderate yield in the synthesis method.
Orientations Futures
There are several future directions for the research on MOPEP. One potential direction is the exploration of its therapeutic applications in various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of its potential as a chemotherapeutic agent for various types of cancer. Further studies are also needed to optimize the synthesis method of MOPEP and improve its solubility in water.
Conclusion:
In conclusion, MOPEP is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-tumor properties make it a valuable candidate for further research. The inhibition of the NF-κB pathway is the main mechanism of action of MOPEP, and its biochemical and physiological effects have been extensively studied in animal models. However, further research is needed to optimize its synthesis method and explore its full therapeutic potential.
Méthodes De Synthèse
The synthesis of MOPEP involves the reaction between 2-methoxybenzoyl chloride and 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then treated with propanoic acid to obtain MOPEP. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
MOPEP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. It has been reported to possess anti-inflammatory, analgesic, and anti-tumor properties. MOPEP has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are associated with various inflammatory disorders.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-14-9-7-13(8-10-14)19-21-18(26-22-19)12-11-17(23)20-15-5-3-4-6-16(15)25-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWXQTFDKQIEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)



![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)







